molecular formula C12H23NO B3388629 4-(Cyclohexylmethoxy)piperidine CAS No. 883529-82-6

4-(Cyclohexylmethoxy)piperidine

Cat. No.: B3388629
CAS No.: 883529-82-6
M. Wt: 197.32 g/mol
InChI Key: YEYURFMTLRXGBR-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)piperidine is a chemical compound with the molecular formula C12H23NO . It is also known as this compound hydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in recent scientific literature . A variety of methods have been developed for the N-heterocyclization of primary amines with diols, leading to the formation of five-, six-, and seven-membered cyclic amines . Other methods involve the use of palladium and rhodium hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring attached to a cyclohexylmethoxy group . The InChI code for this compound is 1S/C12H23NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h11-13H,1-10H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 197.32 .

Safety and Hazards

The compound is classified as an irritant according to its safety information . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(Cyclohexylmethoxy)piperidine, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field .

Properties

IUPAC Name

4-(cyclohexylmethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYURFMTLRXGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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